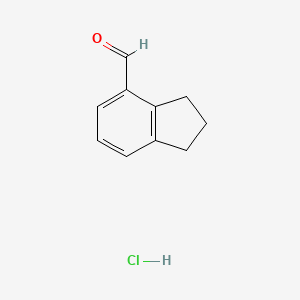

2,3-Dihydro-1H-indene-4-carbaldehyde HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is an organic compound with the molecular formula C10H10O·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains an aldehyde functional group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy Substitution Method: Another method involves the reaction of 2,3-Dihydro-1H-indene-4-methoxy with an acidic solution, followed by acid-catalyzed dehydrogenation to yield 2,3-Dihydro-1H-indene-4-carbaldehyde.

Industrial Production Methods

Industrial production of 2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: PCC, MnO2, or other oxidizing agents under mild to moderate conditions.

Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: 2,3-Dihydro-1H-indene-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context of its use and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Similar Compounds

1H-Indene-4-carboxaldehyde: Similar structure but lacks the dihydro modification.

2,3-Dihydro-1H-indene-4-methanol: The alcohol derivative of the compound.

4,7-Dimethyl-2,3-dihydro-1H-indene: A dimethyl-substituted derivative

Uniqueness

2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is unique due to its specific aldehyde functional group and dihydro modification, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.

Biological Activity

2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride (CAS Number: 2055840-50-9) is an organic compound with significant potential in biological research. This compound features a fused bicyclic structure, characterized by the presence of a carbaldehyde group at the 4-position of the indene ring. Its unique structural properties contribute to its chemical reactivity and biological activity, making it a subject of interest in pharmacological studies.

- Molecular Formula : C10H11ClO

- Molecular Weight : 182.64 g/mol

- IUPAC Name : 2,3-dihydro-1H-indene-4-carbaldehyde hydrochloride

Biological Activity Overview

Research indicates that 2,3-dihydro-1H-indene-4-carbaldehyde HCl exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which may be useful in developing new antibiotics or treatments for infections.

- Antitumor Effects : The compound has been investigated for its cytotoxic effects against various cancer cell lines, showing promise in inhibiting tumor growth and inducing apoptosis in malignant cells .

- Mechanism of Action : The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells, potentially modulating enzyme activity and influencing cellular pathways involved in cell proliferation and apoptosis.

Antitumor Activity

A study focusing on the antitumor effects of this compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells. The compound was found to reduce cell viability by approximately 55% at a concentration of 10 μM after three days of treatment. This effect was attributed to the induction of apoptosis as evidenced by increased subG1 phase cell populations during flow cytometry analysis .

Antimicrobial Studies

In another study assessing the antimicrobial properties, this compound exhibited inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, indicating effective antimicrobial activity at low concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2,3-Dihydro-1H-indene-5-carbaldehyde | 30084-91-4 | 0.97 | Different position of the aldehyde group |

| 1-(2,3-Dihydro-1H-inden-4-yl)ethanone | 38997-97-6 | 0.94 | Ketone functional group instead of aldehyde |

| 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde | 41828-13-1 | 0.93 | More saturated naphthalene structure |

This table highlights the distinctiveness of this compound due to its specific functional groups and structural characteristics that influence its biological activities.

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

2,3-dihydro-1H-indene-4-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C10H10O.ClH/c11-7-9-5-1-3-8-4-2-6-10(8)9;/h1,3,5,7H,2,4,6H2;1H |

InChI Key |

XTPIXGCESOVSNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)C=O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.